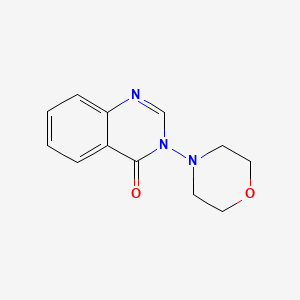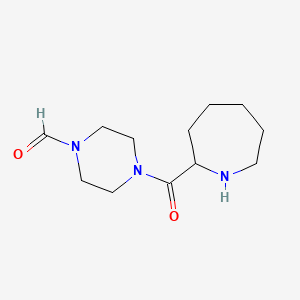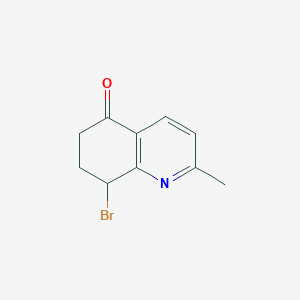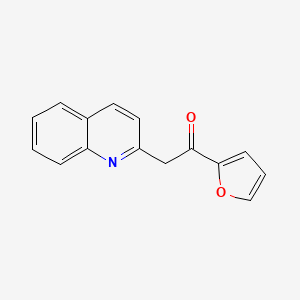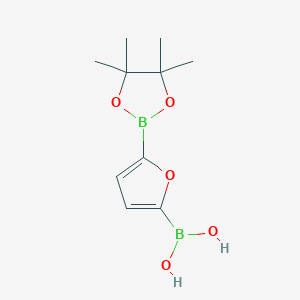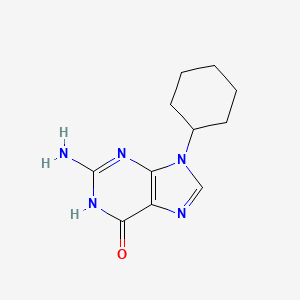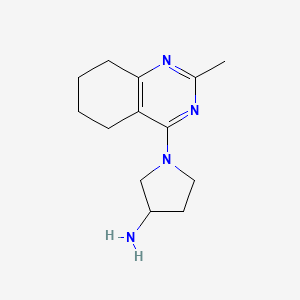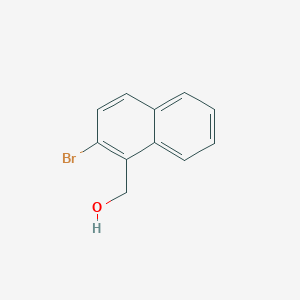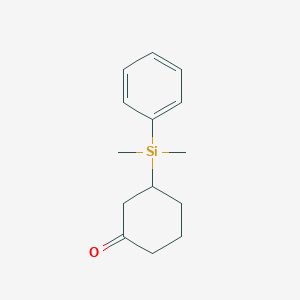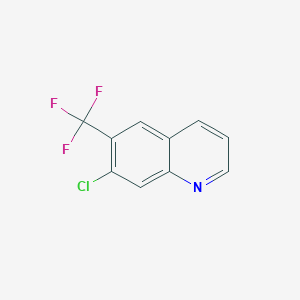
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with chlorine, methoxy, and methyl groups. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxy-8-methylnaphthalene-1,4-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating certain types of cancer and bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death. It targets various molecular pathways, including the inhibition of topoisomerase enzymes and disruption of mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Lacks the chlorine and methyl groups, resulting in different reactivity and biological activity.
2-Chloro-1,4-naphthoquinone: Lacks the methoxy and methyl groups, making it less effective in certain applications.
6-Methoxy-1,4-naphthoquinone: Lacks the chlorine and methyl groups, altering its chemical properties
Uniqueness
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, methoxy, and methyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
69122-32-3 |
|---|---|
Molekularformel |
C12H9ClO3 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-10(14)5-9(13)12(15)11(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
QDOLGNLRADQVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC2=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



